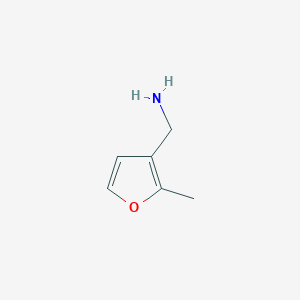

(2-Methylfuran-3-yl)methanamine

Descripción

Significance of Furan (B31954) and Amine Scaffolds in Organic Synthesis and Functional Materials

Furan, a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are pivotal structural motifs in organic chemistry. mdpi.comnih.gov The furan ring's unique electronic properties and reactivity make it a valuable component in the synthesis of a diverse range of compounds. mdpi.com It serves as a key building block for pharmaceuticals, agrochemicals, and flavor and fragrance compounds. mdpi.comnih.gov The furan nucleus is present in numerous natural products and has been incorporated into a variety of synthetic molecules exhibiting a wide spectrum of biological activities. mdpi.com

Similarly, the amine functional group is of fundamental importance in organic and medicinal chemistry. Its basicity and nucleophilicity allow it to participate in a vast number of chemical transformations, making it a cornerstone for the construction of complex molecules. Amine scaffolds are ubiquitous in pharmaceuticals, polymers, and functional materials, contributing significantly to the desired physical and chemical properties of these substances. The combination of furan and amine functionalities within a single molecule, as seen in furanmethanamines, creates a unique chemical entity with the potential for novel applications.

Research Context of Substituted Furanmethanamine Compounds

Substituted furanmethanamine compounds represent a class of molecules that are of growing interest to the scientific community. These compounds are characterized by a methylamine (B109427) group attached to a furan ring that bears additional substituents. The nature and position of these substituents on the furan ring can significantly influence the molecule's reactivity, stereochemistry, and biological activity.

While the parent compound, furfurylamine (B118560) (furan-2-ylmethanamine), has been more extensively studied, research into its substituted analogues, particularly those with substitution at the 3-position of the furan ring, is an expanding area. The synthesis and properties of these compounds are often explored within the context of developing new synthetic methodologies and creating libraries of novel compounds for screening in various applications, including medicinal chemistry and materials science. The specific substitution pattern, such as in (2-Methylfuran-3-yl)methanamine, can offer unique steric and electronic properties that may lead to enhanced or novel functionalities.

Chemical and Physical Properties of this compound

The fundamental properties of this compound and its hydrochloride salt are summarized in the table below, based on available data from chemical suppliers.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1197962-78-9 |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| Physical State | Not specified |

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound hydrochloride |

| CAS Number | 131052-43-2 |

| Molecular Formula | C₆H₉NO · HCl |

| Molecular Weight | 147.60 g/mol |

| Physical State | Solid |

| Melting Point | 103-106 °C |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

Synthesis and Reactivity

Detailed, peer-reviewed synthetic procedures and reactivity studies specifically for this compound are not widely available in the current body of scientific literature. However, general synthetic strategies for furan-3-methanamine derivatives often involve multi-step sequences starting from commercially available furan precursors. For instance, a patented method describes the synthesis of furan-3-methylamine from furan, which involves formylation, oximation, and subsequent reduction. It is conceivable that a similar synthetic pathway could be adapted for the preparation of this compound, starting from 2-methylfuran (B129897).

The reactivity of this compound is expected to be dictated by the nucleophilic nature of the primary amine and the reactivity of the substituted furan ring. The amine group can undergo a variety of reactions, such as acylation, alkylation, and formation of imines and amides. The furan ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution, although the directing effects of the methyl and aminomethyl substituents would influence the regioselectivity of such reactions.

Role in Academic Research

The specific applications of this compound in academic research are not well-documented in published literature. However, based on the known utility of related furan derivatives, it can be postulated that this compound could serve as a valuable intermediate or building block in several areas of research:

Medicinal Chemistry: Substituted furans are known to exhibit a wide range of biological activities. This compound could be used as a scaffold to synthesize novel compounds for evaluation as potential therapeutic agents. The primary amine provides a convenient handle for the introduction of various pharmacophores.

Materials Science: Furan-based polymers and resins are known for their thermal stability and chemical resistance. The amine functionality in this compound could be utilized for the synthesis of novel polymers and cross-linking agents.

Agrochemical Research: Many pesticides and herbicides contain heterocyclic scaffolds. This compound could be explored as a starting material for the synthesis of new agrochemicals.

The lack of extensive research on this specific compound suggests that it remains a relatively unexplored area of furan chemistry, presenting opportunities for future investigations into its synthesis, properties, and potential applications.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methylfuran-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJAKJOQAZHEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594618 | |

| Record name | 1-(2-Methylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35801-15-1 | |

| Record name | 1-(2-Methylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylfuran-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylfuran 3 Yl Methanamine and Analogous Furan Amine Derivatives

Established Synthetic Pathways

A variety of classical and modern synthetic strategies have been adapted for the preparation of furanmethanamines. These methods often involve the construction or functionalization of the furan (B31954) core, followed by the introduction of the crucial amine functionality.

Reductive Amination Strategies for Furanmethanamines

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including those with a furan moiety. mdpi.com This process typically involves a two-step sequence in a single pot: the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of (2-Methylfuran-3-yl)methanamine, the key precursor is 2-methylfuran-3-carbaldehyde.

The general pathway involves the condensation of the furan aldehyde with an ammonia source, followed by hydrogenation of the resulting imine. mdpi.com A range of catalysts, including both noble and non-noble metals, have been employed for the reduction step. Catalytic systems based on nickel, cobalt, ruthenium, and palladium have demonstrated high efficacy in the reductive amination of various furan aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (HMF). rsc.org For instance, Ru/Al2O3 has been used in the reductive amination of carbohydrate-derived furan compounds. rsc.org The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical to maximize the yield of the primary amine and minimize side reactions like over-alkylation or reduction of the furan ring. scispace.com

| Furan Substrate | Amine Source | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Furfural | NH₃/H₂ | Ru/Al₂O₃ | High | rsc.org |

| 5-Hydroxymethylfurfural (HMF) | Primary Amines | Pd/C | Good to Excellent | N/A |

| Furoin/Furil | NH₃/H₂ | Ru/Al₂O₃ | 47% (alcohol-amine) | rsc.org |

| Furan-derived ketones | NH₃/H₂ | Pd/Al₂O₃ | Up to 98% | scispace.com |

Multicomponent Reaction Approaches for Aminofuran Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of aminofuran derivatives. wikipedia.orgorganic-chemistry.org

The Passerini reaction is a three-component reaction involving an isocyanide, a carbonyl compound (like a furan aldehyde), and a carboxylic acid to yield an α-acyloxy amide. organic-chemistry.orgwikipedia.org While not directly producing a primary amine, the resulting amide can be a precursor. The reaction is believed to proceed through a concerted, cyclic transition state, especially in apolar solvents. wikipedia.orgnih.gov

The Ugi reaction is a four-component condensation of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.orgorganic-chemistry.org This reaction directly incorporates an amine and results in a bis-amide product. The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to give the stable product. wikipedia.org The versatility of the Ugi reaction allows for the rapid generation of diverse libraries of furan-containing peptidomimetics. organic-chemistry.orgnih.gov Thiazolium-mediated MCRs have also been developed for the synthesis of substituted 3-aminofurans. acs.org

Nucleophilic Substitution Reactions in Furan Systems

An alternative synthetic route involves the nucleophilic substitution of a suitable leaving group on a pre-functionalized furan ring. For this compound, this would typically start with a compound like 3-(halomethyl)-2-methylfuran or 2-methyl-3-furanmethanol. The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) before reaction with an amine source.

A classic method to introduce a primary amine cleanly is the Gabriel synthesis . wikipedia.org This reaction utilizes potassium phthalimide as an ammonia surrogate. wikipedia.org The phthalimide anion acts as a nucleophile, attacking the alkyl halide (e.g., 3-(bromomethyl)-2-methylfuran) in an SN2 reaction. masterorganicchemistry.com The resulting N-alkylphthalimide intermediate prevents the common problem of over-alkylation. masterorganicchemistry.com The primary amine is then liberated in a subsequent step, typically by reacting the intermediate with hydrazine (the Ing–Manske procedure) or through acidic hydrolysis. wikipedia.org The Gabriel synthesis is generally effective for primary alkyl halides and avoids the formation of secondary and tertiary amine byproducts. wikipedia.org

Cyclization and Rearrangement Reactions Involving Furan Rings

The construction of the furan ring itself can be a key step in synthesizing furan amines. Cyclization reactions offer a powerful way to build the heterocyclic core from acyclic precursors. The Paal-Knorr furan synthesis is a cornerstone method, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com To synthesize an aminofuran derivative via this route, the 1,4-dicarbonyl precursor would need to contain a masked or protected amine functionality. The mechanism involves the protonation of one carbonyl, followed by nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration to form the aromatic ring. wikipedia.orgalfa-chemistry.com

Other cyclization strategies include the Feist-Benary synthesis, which reacts α-halo ketones with β-dicarbonyl compounds. firsthope.co.in Furthermore, modern catalytic methods, often employing transition metals like gold or cobalt, can facilitate the cyclization of various functionalized acyclic precursors, such as enynes or diazocarbonyls with alkynes, to generate highly substituted furans. nih.govorganic-chemistry.org While less direct, rearrangement reactions that result in furan ring formation could also be envisioned as potential, albeit more complex, pathways to these target molecules.

Green Chemistry Principles in Furan Amine Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, emphasizing the use of renewable resources, minimizing waste, and improving energy efficiency. The synthesis of furan amines is well-suited to these principles, particularly through the use of biomass-derived starting materials.

Biomass-Derived Feedstocks for Furan and Amine Precursors

Lignocellulosic biomass, a non-edible and abundant renewable resource, is a prime feedstock for valuable platform chemicals. rsc.orgurfu.ru Furan compounds, in particular, are readily accessible from the carbohydrate components of biomass. mdpi.com

Furfural : This key platform molecule is produced by the acid-catalyzed dehydration of C5 sugars (pentoses) like xylose, which are major components of hemicellulose. mdpi.comresearchgate.net Furfural can be converted into 2-methylfuran (B129897) through selective hydrogenation or hydrodeoxygenation over various catalysts, including copper-cobalt and cobalt-based systems. mdpi.comresearchgate.netresearchgate.net

5-Hydroxymethylfurfural (HMF) : HMF is derived from the dehydration of C6 sugars (hexoses) like glucose and fructose, which are obtained from cellulose. researchgate.net HMF is another versatile furanic platform molecule. urfu.ru

Catalyst Systems and Reaction Media for Sustainable Synthesis

The sustainable synthesis of this compound and its analogs is heavily reliant on the development of advanced catalyst systems and the use of environmentally benign reaction media. Research has focused on moving away from stoichiometric reagents and harsh conditions toward catalytic processes that offer high efficiency, selectivity, and reusability. A significant area of this research involves the use of heterogeneous catalysts for the amination of bio-based furanic compounds. mdpi.comacs.org

Heterogeneous catalysts are preferred in sustainable synthesis due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste and operational costs. acs.org Non-noble metal catalysts, including those based on iron (Fe), cobalt (Co), nickel (Ni), and copper (Cu), have been investigated as cost-effective alternatives to precious metal catalysts for biomass valorization. nih.gov

For the reductive amination of furan aldehydes, such as furfural and 5-hydroxymethylfurfural (HMF)—key precursors for furan amines—various catalytic systems have shown promise. mdpi.com Nickel-based catalysts, for instance, have demonstrated high selectivity. A Ni/SBA-15 catalyst yielded approximately 90% of 2,5-bis(aminomethyl)furan (HMFA) from HMF at 100°C and 1.5 MPa H₂, outperforming noble metal catalysts like Ru/C, Pd/C, and Pt/C. mdpi.com The moderate hydrogenation activity of the Ni/SBA-15 system was credited for its high selectivity. mdpi.com Similarly, cobalt-based catalysts have been effective; a silica-supported Co nanoparticle catalyst achieved a 94% yield of HMFA under mild conditions (50°C, 0.5 MPa NH₃, and 1 MPa H₂). mdpi.com

Palladium (Pd) catalysts are also effective for the reductive amination of HMF, capable of operating under mild conditions, sometimes even at room temperature. mdpi.com However, the choice of support material is crucial, as it can influence the reaction pathway. For example, the presence of Pd (111) crystal planes in a Pd/Al₂O₃ catalyst was found to promote the hydrogenation of the furan ring, an undesired side reaction in some cases. mdpi.com

The reaction medium also plays a critical role in the sustainability of the synthesis. While organic solvents are common, there is a growing emphasis on using greener alternatives. Ionic liquids, for instance, have been used as both solvents and catalysts in the conversion of carbohydrates to furan derivatives. frontiersin.org Biphasic systems, such as water-dimethyl sulfoxide (DMSO)/tetrahydrofuran (B95107) (THF), have also been employed to improve selectivity and yield in the conversion of glucose to HMF using zeolite catalysts. frontiersin.org

Table 1: Performance of Various Heterogeneous Catalysts in the Reductive Amination of HMF

| Catalyst | Amine Source | Temperature (°C) | H₂ Pressure (MPa) | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Ni/SBA-15 | NH₃ | 100 | 1.5 | ~90 | mdpi.com |

| Co-Co₃O₄@SiO₂ | NH₃ | 50 | 1.0 | 94 | mdpi.com |

| UiO-67/PpPDA/Pd | Aniline | 50 | 0.5 | 95 | mdpi.com |

Solvent-Free and Aqueous Reaction Conditions

A key objective in green chemistry is the reduction or elimination of volatile organic solvents (VOCs) from chemical processes. This has led to significant research into solvent-free and aqueous reaction conditions for the synthesis of furan derivatives.

Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, simplified reactor design, and easier product separation. The hydroxyalkylation/alkylation (HAA) of 2-methylfuran with various carbonyl compounds has been successfully carried out under solvent-free conditions. nih.govmdpi.com For example, the reaction between 2-methylfuran and furfural, catalyzed by a sulfonic acid-functionalized water carbon catalyst, produced C₁₅ fuel precursors with an 83% yield under mild, solvent-free conditions. mdpi.com Similarly, the hydrogenation of furfural to 2-methylfuran has been achieved in a solvent-free fixed-bed reactor using a Ni-doped Mo carbide catalyst, resulting in complete conversion and an 86 mol% yield. mdpi.com

Aqueous reaction conditions are also highly desirable, as water is an abundant, non-toxic, and non-flammable solvent. The synthesis of furan derivatives from biomass often starts with carbohydrates, making water a natural and compatible solvent. mdpi.com For instance, the reaction between naturally abundant aldoses (like glucose and xylose) and nitrile-containing nucleophiles has been investigated at low temperatures in dilute aqueous base solutions without the need for metal catalysts, yielding polyol-bearing furan products. mdpi.com

Advanced Synthetic Techniques and Strategic Considerations

One-Pot Synthesis Development

One-pot reactions, where multiple synthetic steps are performed sequentially in a single reactor without isolating intermediates, are a powerful tool for improving process efficiency. nih.gov This approach minimizes solvent usage, reduces purification steps, and saves time and energy.

The synthesis of various furan derivatives has been achieved through one-pot methodologies. For example, 2-methylfurans can be synthesized from 3-(trimethylsilyl)propargyl carboxylates and ketones in a one-pot alkylation-cyclization-desilylation reaction promoted by trimethylsilyl trifluoromethanesulfonate (TMSOTf). richmond.edu This process conveniently occurs at room temperature. richmond.edu Another method involves a three-component reaction between aryl-substituted furan-2(3H)-ones, an ortho ester, and aromatic amines to produce arylaminomethylidene derivatives. nih.gov The development of one-pot conversions is also relevant in biomass upgrading, such as the conversion of furfural to γ-valerolactone (GVL) using a Co- and Pt-doped/ZSM-5 catalyst without molecular H₂, instead using isopropyl alcohol as a hydrogen donor. mdpi.com These strategies highlight the potential for developing similar streamlined, one-pot processes for the synthesis of this compound from readily available precursors.

Table 2: Examples of One-Pot Syntheses for Furan Derivatives

| Starting Materials | Key Reagent/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 3-(Trimethylsilyl)propargyl carboxylates, Ketones | TMSOTf, Et₃N | 2-Methylfurans | Room temperature alkylation-cyclization-desilylation | richmond.edu |

| 5-(4-chlorophenyl)furan-2(3H)-one, Triethyl orthoformate, Heterocyclic amines | Isopropyl alcohol (reflux) | Hetarylaminomethylidene furan-2(3H)-ones | Three-component reaction, high yield, easy purification | nih.gov |

| Furfural | Co- and Pt-doped/ZSM-5 | γ-Valerolactone (GVL) | Use of hydrogen donor (isopropyl alcohol) instead of H₂ gas | mdpi.com |

Stereoselective Synthesis Methodologies

Stereoselective synthesis is crucial for producing compounds with specific three-dimensional arrangements, which is particularly important in pharmaceuticals and materials science. For furan derivatives, controlling stereochemistry can be essential for biological activity. While specific methodologies for the stereoselective synthesis of this compound are not extensively detailed in the provided context, general principles for the asymmetric synthesis of related furan structures, particularly tetrahydrofurans, have been established.

These methods often involve the use of chiral catalysts or reagents to induce enantioselectivity. For example, asymmetric selenoetherification reactions using chiral amines have been shown to produce tetrahydrofuran derivatives with high enantioselectivity. nih.gov Another approach involves intramolecular reactions where chirality is controlled by rhodium complexes. nih.gov The development of stereoselective methods for furan amines would likely draw from these established principles, potentially involving the asymmetric reduction of a corresponding imine or the use of chiral auxiliaries to direct the formation of the desired stereoisomer. The reaction between aldoses and nucleophiles in aqueous basic solutions has been noted to form bicyclic furan species with high stereoselectivity, indicating that even simpler catalytic systems can achieve stereocontrol under the right conditions. mdpi.com

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis of Furan Amine Compounds

Spectroscopic Methodologies

Spectroscopy is fundamental to the structural characterization of novel or known chemical compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, MS, and vibrational spectroscopy can elucidate the precise arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For (2-Methylfuran-3-yl)methanamine, both ¹H and ¹³C NMR would provide critical data for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The two protons on the furan (B31954) ring would appear as distinct doublets in the aromatic region (typically δ 6.0-7.5 ppm). The methyl group attached to the furan ring would produce a singlet at approximately δ 2.2-2.3 ppm chemicalbook.comchemicalbook.com. The methylene (B1212753) (-CH₂-) protons of the aminomethyl group would likely appear as a singlet or a doublet (if coupled to the amine protons) around δ 3.7-3.8 ppm, similar to related structures like N-benzyl-1-(furan-2-yl)methanamine scielo.br. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display five distinct signals for the furan ring carbons and the methyl carbon, along with a signal for the methylene carbon. Based on predicted values for 2-methylfuran (B129897), the carbon atoms of the furan ring are expected in the range of δ 108-152 ppm, with the methyl carbon appearing around δ 14 ppm hmdb.ca. The methylene carbon (-CH₂NH₂) would be expected at approximately δ 37-46 ppm, influenced by the adjacent nitrogen atom scielo.brmdpi.com.

Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to correlate the proton and carbon signals, confirming the connectivity of the methyl and aminomethyl groups to the furan ring at the C2 and C3 positions, respectively dea.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.25 | ~14 |

| -CH₂-NH₂ | ~3.77 | ~38 |

| -NH₂ | Variable (broad singlet) | - |

| Furan H4 | ~6.25 | ~110 |

| Furan H5 | ~7.25 | ~141 |

| Furan C2 | - | ~151 |

| Furan C3 | - | ~115 |

| Furan C4 | - | ~110 |

| Furan C5 | - | ~141 |

Mass Spectrometry (MS) for Compound Identification and Trace Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information from its fragmentation patterns. For this compound (C₆H₉NO), the exact mass would be 111.0684 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z of 111. The fragmentation pattern would be characteristic of the structure. Key fragmentations would likely include:

Loss of an amino group (-NH₂): A peak at m/z 95, resulting from the loss of a ·NH₂ radical.

Benzylic-type cleavage: The most prominent peak is often the result of cleavage of the C-C bond between the furan ring and the aminomethyl group, leading to the formation of a stable furfuryl-type cation or, more likely, the loss of the aminomethyl group to form a methylfuran cation. A dominant fragment at m/z 81, corresponding to the [M-CH₂NH₂]⁺ ion, would be expected.

Furan ring fragmentation: The furan ring itself can undergo characteristic fragmentation, losing CO and C₂H₂ molecules, leading to smaller fragment ions imreblank.ch. The mass spectrum of 2-methylfuran shows major peaks at m/z 82, 81, 53, and 39 massbank.eunist.gov.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy mdpi.com.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 111 | [C₆H₉NO]⁺˙ | Molecular Ion |

| 95 | [C₆H₇O]⁺ | Loss of ·NH₂ |

| 82 | [C₅H₆O]⁺˙ | Loss of ·CH₂NH (via rearrangement) |

| 81 | [C₅H₅O]⁺ | Loss of ·CH₂NH₂ |

| 53 | [C₄H₅]⁺ | Furan ring fragment (loss of CO from m/z 81) |

Vibrational Spectroscopy (IR, Raman, SERS) for Functional Group Analysis and Adsorption Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as a medium-intensity doublet in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl group and the furan ring would be observed between 2850 and 3150 cm⁻¹ researchgate.net. The C=C stretching vibrations of the furan ring are expected around 1500-1600 cm⁻¹ and the C-O-C stretching of the furan ring would appear in the 1000-1300 cm⁻¹ range researchgate.netresearchgate.net. The N-H bending (scissoring) vibration would be visible near 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The furan ring vibrations are typically strong in the Raman spectrum chemicalpapers.com. It is a valuable technique for studying molecules in aqueous solutions, where water's strong IR absorption can be problematic.

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique used to study molecules adsorbed onto metal surfaces nih.gov. For this compound, SERS could be employed to investigate its interaction with metallic nanostructures, with the amine group likely acting as a binding site to the surface. This technique can provide insights into the orientation and chemical environment of the adsorbed molecule nih.gov.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Primary Amine | 3300 - 3500 | IR, Raman |

| C-H Stretch (Aromatic/Aliphatic) | Furan, -CH₃, -CH₂- | 2850 - 3150 | IR, Raman |

| N-H Bend | Primary Amine | 1590 - 1650 | IR |

| C=C Stretch | Furan Ring | 1500 - 1600 | IR, Raman |

| C-O-C Stretch | Furan Ring | 1000 - 1300 | IR, Raman |

Chromatographic Separation Techniques

Chromatography is indispensable for isolating and quantifying compounds from complex mixtures. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like many furan derivatives uliege.be. This compound is expected to be sufficiently volatile for GC analysis. Coupling GC with tandem mass spectrometry (GC-MS/MS) provides a powerful two-dimensional analytical method.

The GC separates the components of a mixture, and the MS provides identification and quantification. The use of a non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is common for separating furan derivatives mdpi.comnih.gov. The MS can be operated in full-scan mode to acquire complete mass spectra for identification or in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification of the target analyte mdpi.comshimadzu.com. The MRM mode is particularly useful for trace analysis in complex matrices like food or biological samples nih.gov.

Table 4: Typical GC-MS/MS Parameters for Furan Amine Analysis

| Parameter | Typical Setting |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium, ~1 mL/min |

| Oven Program | Start at 40°C, ramp to 250°C at 10-20°C/min |

| MS Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Detection Mode | Full Scan (for identification), MRM (for quantification) |

High-Performance Liquid Chromatography (HPLC) for Furanic Compound Analysis

For furanic compounds that are less volatile, thermally labile, or present in aqueous matrices, High-Performance Liquid Chromatography (HPLC) is the preferred method nih.gov. Given the primary amine group, which can increase polarity and reduce volatility, HPLC is an excellent alternative or complementary technique to GC.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for furan analysis. A C8 or C18 column is typically employed with a mobile phase consisting of a mixture of water (often acidified with acetic or sulfuric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) dss.go.thtajhizkala.ir. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the furan ring absorbs (around 220 nm or 280 nm) dss.go.thnih.gov. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS), which is particularly powerful for identifying unknown metabolites or impurities in complex samples nih.gov.

Table 5: Illustrative HPLC Method for this compound Analysis

| Parameter | Typical Setting |

| HPLC Column | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Acetic Acid in Water |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Injection Volume | 10 - 20 µL |

| Detector | DAD (monitoring at ~220 nm and 280 nm) or MS |

Headspace-Solid Phase Micro-extraction (HS-SPME) for Volatile Furan Amine Analysis

Headspace-Solid Phase Microextraction (HS-SPME) is a simple, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds like furan amines. chromatographyonline.com This method combines sampling, extraction, and concentration into a single step, minimizing sample manipulation and potential contamination. chromatographyonline.com The technique involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) in a sealed vial. chromatographyonline.com Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis, typically by mass spectrometry (MS). chromatographyonline.com

The efficiency of the HS-SPME process is dependent on several factors that must be optimized for the specific analyte and matrix. Studies on related furan compounds have identified key parameters. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be highly effective for extracting a broad range of furan derivatives. researchgate.netresearchgate.net Other parameters include extraction temperature and time, which influence the vapor pressure of the analyte and the kinetics of its adsorption onto the fiber. researchgate.netmdpi.com For instance, optimized conditions for various furan compounds in food matrices often involve extraction temperatures between 30°C and 80°C for 15 to 40 minutes. mdpi.comnih.govfrontiersin.org The addition of salt to the sample matrix can also enhance the extraction efficiency by increasing the ionic strength of the aqueous phase, which promotes the release of volatile organic compounds into the headspace. researchgate.netmdpi.com

Table 1: Optimized HS-SPME Conditions for Furan Compound Analysis in Various Studies

| Parameter | Study 1 (Baby Food) researchgate.net | Study 2 (Sweet Potato) mdpi.com | Study 3 (Dried Fruits/Nuts) researchgate.net | Study 4 (Pu-erh Tea) frontiersin.org |

|---|---|---|---|---|

| Fiber Type | 75µm CAR/PDMS | DVB/CAR/PDMS | 50/30µm DVB/CAR/PDMS | 50/30µm DVB/CAR/PDMS |

| Extraction Temp. | Optimized (not specified) | 80 °C | 50 °C | 80 °C |

| Extraction Time | Optimized (not specified) | 30 min | 25 min | 40 min |

| Matrix Modifier | Ionic Strength Optimized | Not Specified | 20% NaCl (W/V) | 1.8 g NaCl |

| Agitation | Not Specified | Not Specified | 700 rpm | Not Specified |

Isotopic Labeling and Advanced Detection Methods

For highly accurate quantification and detailed mechanistic studies, isotopic labeling combined with advanced detection methods provides unparalleled precision and insight.

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of organic compounds in complex matrices. researchgate.net The method relies on the use of a stable, isotopically labeled version of the analyte—for instance, containing ¹³C, ¹⁵N, or ²H (deuterium)—as an internal standard. nih.gov This labeled standard is chemically identical to the analyte of interest, this compound, and thus exhibits the same behavior during sample preparation, extraction, and chromatographic analysis. nih.gov

In practice, a known quantity of the isotopically labeled standard is added to the sample at the earliest stage of analysis. Any subsequent loss of the analyte during the analytical procedure will be accompanied by a proportional loss of the internal standard. The final quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard. nih.gov This approach effectively corrects for variations in extraction recovery and matrix effects, leading to high accuracy and precision. researchgate.net

A pilot study on the determination of furan and 2-methylfuran metabolites in human urine successfully utilized SIDA coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.govmdpi.com Researchers synthesized stable isotopically labeled analogues of the target metabolites to serve as internal standards, enabling precise quantification and providing insights into the toxicokinetics of the parent compounds. nih.govmdpi.com A similar strategy would be directly applicable to the quantification of this compound and its potential metabolites in biological samples.

Table 2: Furan and 2-Methylfuran Metabolites Quantified by SIDA in a Human Pilot Study nih.gov

| Parent Compound | Metabolite Analyte | Analytical Method | Key Finding |

|---|---|---|---|

| Furan | AcLys-BDA | UPLC-ESI-MS/MS | Most abundant furan metabolite detected. |

| Furan | Lys-BDA | UPLC-ESI-MS/MS | Second most abundant furan metabolite. |

| Furan | GSH-BDA | UPLC-ESI-MS/MS | Detected furan metabolite. |

| 2-Methylfuran | Lys-AcA | UPLC-ESI-MS/MS | Confirmed as a metabolite of 2-MF exposure. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but it often suffers from low sensitivity. huji.ac.il Hyperpolarized NMR is a cutting-edge technique that addresses this limitation by dramatically increasing the nuclear spin polarization of a sample, resulting in signal enhancements of several orders of magnitude (10,000-fold or more). rsc.orgnih.gov This immense boost in sensitivity allows for the detection of low-concentration analytes and transient reaction intermediates that are invisible to conventional NMR. rsc.orguniv-nantes.fr

Several hyperpolarization methods exist, with dissolution-Dynamic Nuclear Polarization (d-DNP) being particularly well-suited for chemical and metabolic studies. univ-nantes.fr In d-DNP, a sample is frozen at very low temperatures in the presence of a stable radical polarizing agent and subjected to microwave irradiation to transfer polarization from electrons to nuclei. The hyperpolarized solid is then rapidly dissolved with a hot solvent and transferred to an NMR spectrometer for analysis. univ-nantes.fr

The power of this technique has been demonstrated in the study of furan compounds. For example, hyperpolarized NMR was used to investigate the acid-catalyzed oxidation of furfural (B47365) at natural isotopic abundance. rsc.org The method provided sufficient signal enhancement to detect elusive, transient intermediates and clarify complex reaction pathways, which would be extremely challenging with standard analytical methods. rsc.org For a compound like this compound, hyperpolarized NMR could be invaluable for studying its real-time metabolism, reaction kinetics, or interactions with biological macromolecules, providing detailed structural and dynamic information at previously unattainable sensitivity levels. univ-nantes.fr

Table 3: Advantages and Applications of Hyperpolarized NMR for Furan Amine Analysis

| Advantage | Description | Potential Application for this compound |

|---|---|---|

| Massive Signal Enhancement | Increases NMR signal by 4-5 orders of magnitude or more. nih.gov | Detection and structural confirmation in samples with very low concentrations. |

| Real-Time Monitoring | Allows for the observation of rapid chemical or biochemical processes. | Studying reaction kinetics, enzymatic conversion, or metabolic pathways in real-time. |

| Detection of Transients | Enables the characterization of short-lived, unstable intermediates. rsc.org | Identifying reactive metabolites or transient species formed during degradation or biotransformation. |

| Natural Abundance Studies | Can be performed without the need for isotopic enrichment. rsc.org | Investigating the compound's behavior in complex biological systems without introducing labeled analogues. |

Computational and Theoretical Chemistry Approaches to 2 Methylfuran 3 Yl Methanamine and Furan Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations are fundamental to predicting a wide range of chemical properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a popular method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is extensively used to study furan (B31954) and its derivatives. rsc.org DFT calculations focus on the electron density to determine the energy and properties of a system.

Electronic Structure: The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, governs its behavior. For furan amine systems, DFT is used to calculate key electronic properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

In a study on furan, the HOMO and LUMO orbitals were analyzed to predict its reactivity. mdpi.com The negative chemical potential of furan, calculated via DFT, indicates its tendency to donate electrons in reactions. mdpi.com Electrostatic potential maps, also derived from DFT calculations, visualize the charge distribution and identify electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Reactivity Prediction: DFT-based reactivity descriptors are used to predict how a molecule will interact with other reagents. mdpi.com These indices, such as chemical potential, hardness, softness, and the electrophilicity index, provide a quantitative measure of reactivity. orientjchem.org For example, analysis of Fukui functions can reveal which atoms in the (2-Methylfuran-3-yl)methanamine molecule are most likely to undergo nucleophilic or electrophilic attack.

DFT is also employed to calculate reaction energies and activation energy barriers, which helps in understanding reaction mechanisms. rsc.org For example, DFT studies on the hydrogenation and ring-opening of furan on a Palladium surface showed that the formation of tetrahydrofuran (B95107) (THF) is kinetically preferred at lower temperatures, while 1-butanol (B46404) is a thermodynamically favored product at higher temperatures. rsc.org Such calculations can predict the selectivity of reactions involving furan derivatives.

Table 1: Conceptual DFT-Based Global Reactivity Indices This table outlines key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound.

| Reactivity Index | Formula | Description | Relevance to this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. | Indicates the tendency of the molecule to act as an electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. | Indicates the tendency of the molecule to act as an electron acceptor. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Represents the "escaping tendency" of electrons from a system. | A negative value indicates the capacity to donate electrons in a reaction. mdpi.com |

| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance of a molecule to change its electron configuration. | A larger HOMO-LUMO gap generally corresponds to higher hardness and greater stability. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; measures the polarizability of the molecule. | Indicates how easily the electron cloud can be distorted. orientjchem.org |

| Electrophilicity Index (ω) | ω = μ²/2η | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule. mdpi.com |

Data sourced from references mdpi.comorientjchem.org.

Semi-empirical Methods (e.g., RM1) for Geometry Optimization and Property Prediction

Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. uni-muenchen.deucsb.edu This makes them significantly faster, allowing for the study of larger molecules. ucsb.edu These methods are based on frameworks like the Neglect of Diatomic Differential Overlap (NDDO). uni-muenchen.de

One such method is RM1 (Recife Model 1), which was developed as an improvement upon the AM1 and PM3 models. sparkle.pro.br RM1 provides better accuracy for various properties, including enthalpies of formation, dipole moments, and ionization potentials, particularly for organic molecules. scielo.br A known error in the calculation of nitrogen charges in the PM3 model is corrected in RM1. sparkle.pro.br

Geometry Optimization: A primary use of semi-empirical methods like RM1 is to quickly find the lowest-energy three-dimensional structure (geometry optimization) of a molecule like this compound. scielo.br This optimized geometry is often used as a starting point for more computationally expensive but accurate methods like DFT or ab initio calculations. scielo.br

Property Prediction: RM1 can predict a range of molecular properties with reasonable accuracy. For many organic compounds, RM1 has been shown to calculate enthalpies of formation with a smaller average error compared to its predecessors, AM1 and PM3. scielo.br It is also used to calculate electronic properties such as dipole moments and to investigate structural and electronic aspects of various molecular systems. scielo.br

Table 2: Comparison of Average Unsigned Errors for Semi-empirical Methods This table compares the performance of RM1 against other common semi-empirical methods for key chemical properties.

| Property | RM1 | AM1 | PM3 |

| Enthalpy of Formation (kcal/mol) | 5.77 | 11.15 | 7.98 |

| Dipole Moment (D) | 0.34 | 0.37 | 0.38 |

| Ionization Potential (eV) | 0.45 | 0.60 | 0.55 |

Data sourced from reference scielo.br.

Ab Initio Methods in Furan Amine Research

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data for parameterization. ucsb.edu This makes them theoretically rigorous but also computationally very demanding.

In the study of furan amine systems, ab initio methods serve as a "gold standard" for benchmarking the accuracy of other, less expensive methods like DFT and semi-empirical calculations. researchgate.net They are particularly useful for small molecules or when very high accuracy is required for properties like bond energies, reaction barriers, and spectroscopic constants.

While a specific ab initio study on this compound is not prominently available, the general approach involves methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CC) theory. These methods systematically improve upon the initial HF approximation by including electron correlation effects to varying degrees. For example, high-level ab initio methods like the Gaussian-4 (G4) theory have been used to accurately calculate thermochemical properties of furan and its isomers, showing good agreement with experimental data where available. researchgate.net

Molecular Dynamics and Kinetic Simulations

While quantum chemical calculations typically focus on static molecules at 0 K, molecular dynamics (MD) and kinetic simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecules and chemical reactions.

Prediction of Reaction Outcomes and Pathways

MD simulations and kinetic modeling are crucial for understanding how reactions involving furan amines proceed over time.

Molecular Dynamics: Reactive molecular dynamics (MD) simulations, often using reactive force fields like ReaxFF, can model the formation and breaking of chemical bonds during a reaction. psu.edu This approach has been used to simulate complex processes like the pyrolysis of furan resins, predicting the evolution of molecular structures and properties. psu.eduresearchgate.net For a molecule like this compound, reactive MD could be used to simulate its decomposition at high temperatures or its reaction with other species, providing insights into potential degradation pathways. Recent advancements combine MD with neural network potentials to explore competing reaction mechanisms in solution at a DFT level of accuracy. tunonlab.com

Conformational Analysis and Energy Profiles

Molecules that have rotatable single bonds, like the bond between the furan ring and the aminomethyl group in this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers to rotation between them.

Computational methods, particularly DFT, are used to perform this analysis by calculating the molecule's energy as a specific dihedral angle is systematically rotated. researchgate.net The resulting plot of energy versus dihedral angle is known as a rotational energy profile. The minima on this profile correspond to stable conformers, while the maxima represent the transition states between them.

A study on phenyl-substituted furan derivatives used DFT to calculate the rotational barriers of the phenyl ring. researchgate.net The shape and trend of these barriers were rationalized using analyses like Natural Bond Orbitals (NBO). For this compound, a similar analysis would reveal the preferred orientation of the aminomethyl side chain relative to the furan ring, which can influence the molecule's reactivity and intermolecular interactions.

Table 3: Hypothetical Rotational Energy Profile Data for a Furan Derivative This table illustrates the type of data generated from a conformational analysis, showing energy minima (stable conformers) and maxima (rotational barriers).

| Dihedral Angle (Ψ) | Relative Energy (kcal/mol) | Description |

| 0° | 0.00 | Global Minimum (Most Stable Conformer) |

| 60° | 3.50 | Rotational Barrier (Transition State) |

| 120° | 1.20 | Local Minimum (Stable Conformer) |

| 180° | 4.00 | Rotational Barrier (Transition State) |

This is illustrative data based on principles discussed in reference researchgate.net. The actual values for this compound would require specific calculations.

Intermolecular Interactions and Molecular Docking Studies

Computational and theoretical chemistry provide powerful tools to investigate the behavior of molecules at the atomic level. In the context of this compound and related furan amine systems, these approaches are crucial for understanding their potential biological activity and their interactions with various materials. This section delves into the specifics of ligand-protein interactions and the adsorption behavior of these compounds on material substrates.

Ligand-Protein Interactions (in context of biological activity mechanisms)

Research on (5-phenylfuran-2-yl)methanamine (B3023609) derivatives as inhibitors of human sirtuin 2 (SIRT2), a key enzyme implicated in various diseases, offers a compelling case study. nih.govsigmaaldrich.com Molecular docking analyses of these compounds have revealed that the furan ring and its substituents can fit snugly into the hydrophobic pockets of the enzyme's active site. nih.gov The interactions are often multifaceted, involving a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

The furan ring itself can act as a hydrogen bond acceptor, while the amine group, a common feature in these compounds, can serve as a hydrogen bond donor. researchgate.net This dual capability allows for the formation of strong and specific interactions with amino acid residues in the active site of a protein, which is a critical factor in enzyme inhibition. researchgate.netnih.gov For instance, in studies of furan-azetidinone hybrids as potential inhibitors of E. coli enzymes, the phenyl groups of the furan derivatives were observed to form pi-pi stacking interactions with phenylalanine (PHE) and tyrosine (TYR) residues at the active site. researchgate.net

The following table summarizes key interactions observed in molecular docking studies of various furan derivatives with protein targets, providing a model for the potential interactions of this compound.

| Furan Derivative Class | Protein Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| (5-Phenylfuran-2-yl)methanamine Derivatives | Human Sirtuin 2 (SIRT2) | Not specified | Hydrophobic interactions within induced pocket | nih.gov |

| Furan-Azetidinone Hybrids | E. coli Enoyl Reductase | PHE 94, TYR 146 | Pi-pi stacking | researchgate.net |

| Furan-Azetidinone Hybrids | E. coli Methionine Aminopeptidase | HIE 79, TRP 221 | Hydrogen bond, Pi-pi stacking | researchgate.net |

| Diphenyl Furan Derivatives | M. tuberculosis ArgA | Similar to L-arginine binding site | Varied interaction patterns | ekb.eg |

These examples underscore the versatility of the furan scaffold in establishing critical contacts within a protein's binding site. The specific substitution pattern on the furan ring, such as the methyl and methanamine groups in this compound, would further dictate the precise nature and geometry of these interactions.

Adsorption Behavior with Material Substrates

The study of how furan-based compounds interact with material surfaces is crucial for a range of applications, from catalysis to the development of novel electronic devices. Computational studies, often in conjunction with experimental techniques, can elucidate the mechanisms of adsorption and the nature of the bonding between the molecule and the substrate.

A notable study investigated the adsorption behavior of furan on a Germanium (100) surface using a combination of high-resolution photoemission spectroscopy (HRPES) and density functional theory (DFT) calculations. mdpi.com The findings from this research can be extrapolated to understand the potential adsorption characteristics of substituted furans like this compound.

The research identified two primary adsorption species resulting from the interaction of furan with the Ge(100) surface: a [4+2] cycloaddition product and a deoxygenation product. The [4+2] cycloaddition is a common reaction for conjugated dienes, a system present in the furan ring. DFT simulations confirmed that these two adducts are thermodynamically preferred. mdpi.com

The following table details the adsorption characteristics of furan on the Ge(100) surface, which serves as a model for the adsorption of furan amines.

| Adsorption Product | Reaction Type | Experimental Evidence | Computational Finding | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition Adduct | Cycloaddition | HRPES | Thermodynamically preferred | mdpi.com |

| Deoxygenation Adduct | Deoxygenation | HRPES | Thermodynamically preferred | mdpi.com |

For this compound, the presence of the methyl and methanamine substituents would likely influence the adsorption process. The amine group, with its lone pair of electrons, could act as a Lewis base and interact strongly with acidic sites on a material surface. This could potentially lead to different or additional adsorption configurations compared to unsubstituted furan. The electron-donating nature of the methyl group would also modulate the electronic properties of the furan ring, which could in turn affect the cycloaddition and other surface reactions.

Understanding these interactions at a molecular level is key to tailoring the properties of hybrid organic-inorganic materials and for applications where the controlled deposition of furan-based molecules is required.

Applications in Advanced Scientific Research and Industrial Chemistry

Role in Drug Discovery and Therapeutic Development

The primary application of (2-Methylfuran-3-yl)methanamine identified in advanced research lies within the realm of medicinal chemistry, where its distinct scaffold is utilized to construct novel, biologically active compounds.

The this compound moiety serves as a foundational scaffold, or a core chemical structure, for the synthesis of more complex molecules designed for therapeutic purposes. In drug discovery, scaffolds provide the essential three-dimensional framework upon which various functional groups can be systematically added to create derivatives with specific biological activities.

This compound is specifically employed as an intermediate in the synthesis of tricyclic compounds that function as inhibitors for critical biological targets. google.com Its role as a starting material allows for the precise construction of larger molecules with potential applications in treating specific diseases. google.com

A notable application of this compound is in the development of enzyme inhibitors, specifically targeting Lysine t-RNA synthetase (KARS). KARS is an essential enzyme required for protein synthesis, making it a crucial target in the development of new therapies. google.com

Research has demonstrated the use of this compound as a key intermediate in the synthesis of novel tricyclic compounds that are designed as AKR1C3-dependent KARS inhibitors. google.com These inhibitors are developed for potential use in treating cancers that have genetic alterations in the NRF2/KEAP1 pathway. google.com The process involves using this compound to construct the final inhibitor molecule, which is then purified for study. google.com

Table 1: Application in Enzyme Inhibitor Synthesis

| Target Enzyme | Inhibitor Class | Role of this compound | Therapeutic Area |

|---|

Currently, there is no specific information available in the surveyed scientific literature detailing the use or evaluation of this compound in the research and development of antimicrobial or antiviral agents.

Contributions to Materials Science

Based on available research, this compound has not been prominently featured as a key component in materials science applications.

While other furan-based compounds are widely researched as monomers for bio-based polymers, there is no specific data in the existing literature to indicate that this compound is currently used as a precursor for the synthesis of bio-based polymers or other functional materials.

There is no information in the surveyed scientific literature to suggest that this compound is utilized as a component in the formulation of resins or composite materials.

Other Industrial Applications

Beyond the realm of agrochemicals, this compound is a valuable precursor in other areas of industrial chemistry, particularly in the synthesis of specialty and fine chemicals.

The primary documented industrial application of this compound is in the field of fine chemical synthesis, where it serves as a starting material for the production of complex organic molecules with specific functionalities. Patent literature extensively details its use in the synthesis of novel flavor and taste-modifying agents. google.comgoogle.comgoogle.com For example, it is a key component in the creation of certain amide derivatives, such as oxalamides and ureas, which have been found to act as umami or sweet taste enhancers. google.comgoogle.comgoogle.com

The synthesis of these specialty chemicals highlights the versatility of the amine group in this compound for constructing larger, more intricate molecular architectures. The table below outlines some of the specialty chemicals synthesized using this compound.

| Compound Synthesized | Application Area | Key Reaction | Reference |

| N-((2-methylfuran-3-yl)methyl)-N'-(2-(pyridin-2-yl)ethyl)oxalamide | Flavor Enhancer | Reaction with ethyl oxalyl chloride and 2-(pyridin-2-yl)ethylamine | google.comgoogleapis.com |

| 2-Methylfuran-3-carboxamide | Chemical Intermediate | Amidation of a methyl 2-methylfuran-3-carboxylate precursor | google.comgoogle.com |

These examples underscore the role of this compound as a valuable building block in the fine chemical industry, enabling the production of high-value, specialized molecules.

While there is extensive research into the conversion of furan (B31954) derivatives, particularly its parent compound 2-methylfuran (B129897), into biofuels and solvents, there is currently a lack of direct scientific literature or patents demonstrating the use of this compound for these specific applications. The research focus in the area of furan-based fuels and solvents has predominantly been on the deoxygenation and hydrogenation of compounds like furfural (B47365) and 2-methylfuran to produce alkanes suitable for fuel blending. The presence of the nitrogen-containing aminomethyl group in this compound makes its direct application in hydrocarbon fuel production less straightforward and is likely why it has not been a primary focus of research in this area to date. Therefore, while the furan backbone is relevant, this specific derivative is not currently a significant subject of investigation for fuel or solvent production.

Future Research Directions and Emerging Challenges

Development of Novel and Efficient Synthetic Routes

The creation of new and improved methods for synthesizing (2-Methylfuran-3-yl)methanamine and related furan (B31954) amines is a primary focus of ongoing research. While classical methods exist, the demand for more sustainable, atom-economical, and efficient processes is driving innovation.

Current synthetic strategies often involve multi-step sequences. nih.gov For instance, the synthesis of various furan-based derivatives can begin with precursors like 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene) oxazol-5-one, which can then undergo reactions with amines or other nucleophiles. nih.gov Another common approach involves the reductive amination of furfural (B47365), a biomass-derived aldehyde, which can be a key step in producing furfurylamine (B118560). psu.edu The efficiency of these reactions can be highly dependent on the choice of catalyst, with metals like rhodium showing high selectivity. psu.edu

In-depth Mechanistic Understanding of Complex Furan Amine Reactions

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of furan amines is crucial for optimizing existing methods and designing new ones. The reactivity of the furan ring is complex; it can act as a diene in cycloaddition reactions, undergo electrophilic substitution, or be susceptible to ring-opening under certain conditions. acs.orgstackexchange.com The presence of both an amine and a methyl group on the furan ring in this compound further complicates its reactivity profile.

For instance, the pyrolysis of methyl-substituted furans involves a competition between hydrogen abstraction from the methyl group and reactions involving the ring-opening product. nih.gov In acidic conditions, furans can undergo reactions that lead to a loss of aromaticity. stackexchange.com The interplay between the electron-donating methyl group and the amine substituent significantly influences the regioselectivity and stereoselectivity of these reactions.

Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, coupled with kinetic studies, will be instrumental in elucidating the intricate pathways of these reactions. Understanding the formation and stability of key intermediates, such as imines formed during reductive amination, is critical for controlling the reaction outcome. psu.edu

Integration of Computational Chemistry with Experimental Design

Computational chemistry is emerging as a powerful tool to complement and guide experimental work in furan amine chemistry. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic and molecular structures of reactants, intermediates, and products, providing valuable insights into reaction mechanisms and energetics. researchgate.netnih.gov

By modeling transition states and reaction pathways, computational studies can help rationalize experimental observations and predict the feasibility of new synthetic strategies. researchgate.net For example, quantum chemistry calculations have been used to model the electronic and molecular structure of furan-based imines, corroborating experimental characterizations. researchgate.net This synergy between computational and experimental approaches can accelerate the discovery and optimization of novel reactions and catalysts.

Future efforts will likely involve the development of more accurate and efficient computational models to handle the complexity of furan amine reaction systems. The use of machine learning and artificial intelligence to screen potential catalysts and reaction conditions is also a burgeoning area with significant potential. researchgate.net

Exploration of New Applications in Emerging Fields

While furan derivatives have established applications in pharmaceuticals, agrochemicals, and materials science, the unique properties of this compound and its analogues suggest potential for use in new and emerging fields. ijsrst.com The combination of the furan core and the amine functionality makes these compounds attractive building blocks for the synthesis of novel bioactive molecules and functional materials.

For example, furan-based compounds are being investigated for their potential as anticancer agents and as inhibitors of enzymes like human sirtuin 2 (SIRT2). nih.govmdpi.com The development of new derivatives of this compound could lead to the discovery of potent and selective therapeutic agents. Furthermore, the ability of furans to participate in polymerization reactions opens up possibilities for creating novel polymers with tailored properties. nih.gov Furan-based polymers are being explored for applications in areas such as dye-sensitized solar cells and conducting polymers. slideshare.netacs.org

Research into the applications of this compound will require interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists to fully realize the potential of this versatile compound.

Addressing Sustainability and Green Chemistry Imperatives in Furan Amine Production

The principles of green chemistry are increasingly influencing the direction of chemical synthesis, and the production of furan amines is no exception. researchgate.netspringerprofessional.de A major challenge and opportunity lies in developing manufacturing processes that are environmentally benign and economically viable. researchgate.net This includes the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. researchgate.netspringerprofessional.de

2-Methylfuran (B129897) itself can be derived from biomass, making it a renewable platform chemical. researchgate.netmdpi.com The development of efficient catalytic methods to convert biomass-derived furfurals into amines is a key area of research. psu.edu For example, the use of solid acid catalysts like Amberlyst 70 for the dehydration of C5 sugars from corn-cob liquor to produce furfural is a step towards a more sustainable process. researchgate.net

Future research will focus on developing closed-loop processes that minimize waste and maximize resource efficiency. This includes the design of recyclable catalysts, the use of green solvents like water or supercritical fluids, and the development of continuous flow processes that offer better control and safety compared to traditional batch reactors. researchgate.net The integration of biocatalysis, using enzymes to perform specific transformations, also holds promise for developing highly selective and sustainable methods for furan amine synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methylfuran-3-yl)methanamine in laboratory settings?

- Methodological Answer : A multi-step synthesis approach is commonly employed. For example, alkylation or reductive amination of 2-methylfuran-3-carbaldehyde could yield the target compound. Key steps include:

Intermediate Formation : Reacting 2-methylfuran-3-carbaldehyde with ammonium acetate under reducing conditions (e.g., sodium cyanoborohydride) to form the primary amine.

Purification : Use solvent extraction (e.g., methyl tert-butyl ether) and column chromatography to isolate the product .

- Note : Adjust reaction conditions (temperature, solvent polarity) to optimize yield. Confirm intermediates via thin-layer chromatography (TLC).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Compare H and C NMR shifts with computational predictions (e.g., density functional theory, DFT) to confirm substituent positions on the furan ring .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC/GC : Assess purity (>95%) using reverse-phase HPLC with UV detection or gas chromatography with flame ionization detection .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer :

- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane, dichloromethane). Data for analogous methanamine derivatives indicate higher solubility in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (25–50°C) .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Store in amber vials at 2–8°C to prevent oxidation or photodegradation .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., IR spectroscopy, X-ray crystallography) to confirm structural assignments. For crystallography, refine data using software like SHELXL to resolve ambiguities in electron density maps .

- DFT Refinement : Adjust computational parameters (basis sets, solvent models) to better match experimental conditions. Compare results with databases (e.g., PubChem) .

Q. What experimental strategies can elucidate the steric and electronic effects of the 2-methylfuran substituent on reaction pathways?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of this compound with non-methylated analogs in nucleophilic substitutions. Monitor intermediates via stopped-flow spectroscopy.

- Electron Density Mapping : Use X-ray crystallography or electrostatic potential surface (EPS) calculations to identify electron-rich regions influencing reactivity .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- In Vitro Assays : Test inhibitory activity in enzyme assays (e.g., fluorogenic substrates) under physiological pH and temperature. Include positive/negative controls to rule out non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.